An isomer of glucose that has traditionally been considered to be a B vitamin although it has an uncertain status as a vitamin and a deficiency syndrome has not been identified in man. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1379) Inositol phospholipids are important in signal transduction. Scyllitol has been investigated for the treatment of Alzheimer Disease.
Inositol is a collection of nine different stereoisomers but the name is usually used to describe only the most common type of inositol, myo-inositol. Myo-inositol is the cis-1,2,3,5-trans-4,6-cyclohexanehexol and it is prepared from an aqueous extract of corn kernels by precipitation and hydrolysis of crude phytate. These molecules have structural similarities to glucose and are involved in cellular signaling. It is considered a pseudovitamin as it is a molecule that does not qualify to be an essential vitamin because even though its presence is vital in the body, a deficiency in this molecule does not translate into disease conditions. Inositol can be found as an ingredient of OTC products by Health Canada but all current product whose main ingredient is inositol are discontinued. By the FDA, inositol is considered in the list of specific substances affirmed as generally recognized as safe (GRAS).
D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).
Myoinositol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Inositol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Inositol is a natural product found in Camellia sinensis, Maclura pomifera, and other organisms with data available.
Scyllitol is a stereoisomer of inositol and a plant sugar alcohol found most abundantly in coconut palm trees, with potential amyloid plaque formation inhibitory activity. Following oral administration, scyllitol crosses the blood brain barrier and inhibits amyloid beta plaque formation in the brain through as of yet unknown mechanism(s). This may lead to reduced disease progression and improvement in cognitive function in patients with Alzheimer disease.
Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)
D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.
Myoinositol is a metabolite found in or produced by Saccharomyces cerevisiae.
Inositol
CAS No.: 643-12-9
Cat. No.: VC0191555
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 643-12-9 |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | cyclohexane-1,2,3,4,5,6-hexol |
Standard InChI | InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H |
Standard InChI Key | CDAISMWEOUEBRE-UHFFFAOYSA-N |
SMILES | C1(C(C(C(C(C1O)O)O)O)O)O |
Canonical SMILES | C1(C(C(C(C(C1O)O)O)O)O)O |
Chemical Structure and Properties of Inositol
Definition and Basic Structure
Inositol refers to a group of structurally related molecules that chemically function as sugar alcohols (polyols). The basic structure consists of a cyclohexane ring with a hydroxyl group attached to each carbon atom, giving it the chemical classification of 1,2,3,4,5,6-cyclohexanehexol . This structure bears close resemblance to the cyclic form of monosaccharides like glucose, which has led to their designation as sugar alcohols . The structural similarity to simple sugars positions inositol at an interesting biological intersection, functioning both as primary metabolites essential for cell function and as secondary metabolites involved in complex signaling mechanisms .
Stereoisomers and Variants
While inositol's structure with six chiral centers theoretically allows for 64 potential stereoisomers, symmetry considerations reduce the actual number to nine distinct isomers . Of these nine stereoisomers, six occur naturally: myo-, D-chiro-, L-chiro-, muco-, scyllo-, and neo-inositol, while the remaining three (allo-, cis-, and epi-inositol) are synthetic compounds . Myo-inositol represents the most abundant naturally occurring isomer, followed by chiro-inositol . These stereochemical variations significantly influence the biological activity and function of each inositol type, determining their roles in various physiological processes.
Biosynthesis and Metabolism
The biosynthesis of inositol primarily centers on myo-inositol, which serves as the precursor for other inositol forms. Myo-inositol is derived directly from D-glucose through a well-defined two-step biochemical pathway . This process begins with the cyclization of D-glucose-6-phosphate to form inositol-3-phosphate, followed by dephosphorylation to yield free myo-inositol . This biosynthetic pathway represents the only recognized route for myo-inositol production in diverse organisms including algae, fungi, cyanobacteria, higher plants, and animals . All other inositol stereoisomers and derivatives result from subsequent metabolic modifications of myo-inositol through various enzymatic processes .
Biological Roles of Inositol
Cellular Functions and Signaling Pathways
Inositol plays crucial roles in numerous biochemical pathways governing essential cellular mechanisms. Research has established its involvement in cell development, signal transduction, nuclear processes, and metabolic modulation . The compound serves as a key regulator in several vital cellular functions, with its derivatives participating in complex intracellular signaling cascades . These signaling pathways control various aspects of cell behavior including differentiation, proliferation, and responses to external stimuli. The versatility of inositol in cellular regulation underlies its significance in maintaining normal physiological function across multiple organ systems.
Role in Cell Membrane Formation
One of inositol's fundamental biological roles concerns its incorporation into cell membrane structure. The compound functions as a key component of cell membrane phospholipids, particularly in the form of phosphatidylinositols (PI) . These glycerophospholipids contain variable numbers of phosphate groups attached to the inositol molecule . The synthesis of phosphoinositides involves a reaction between myo-inositol and cytidine-diphosphate-diacylglycerol, catalyzed by the enzyme inositol phosphatidyl transferase (PI synthase) . The resulting PI undergoes further phosphorylation by phosphoinositide-kinases (PIKs), creating various phosphoinositides that function as integral plasma membrane components . These membrane-bound inositol derivatives serve as substrates for enzymes that, upon activation, initiate diverse signal transduction pathways throughout the cell .
Dual Nature as Primary and Secondary Metabolite
Inositol occupies a unique position in metabolism, functioning as both a primary and secondary metabolite . As a primary metabolite, it serves as an essential cellular component, particularly in membrane phospholipids that maintain cellular structure and function . Simultaneously, as a secondary metabolite, inositol participates in numerous signaling pathways critical for organism survival and adaptation . This dual nature is exemplified by myo-inositol's role in the growth and development of plants, microorganisms, and certain yeasts . The compound's ability to function at this metabolic intersection highlights its biological significance and explains its widespread distribution across diverse life forms, from simple microorganisms to complex mammals, including humans .
Natural Sources and Supplementation
Dietary Sources of Inositol
Inositol is naturally synthesized within the human body but is also abundantly available in various food sources . Dietary inositol is predominantly found in citrus fruits, bran, beans, nuts, and seeds . Table 1 outlines common food sources of inositol and their relative content levels.
Table 1: Common Dietary Sources of Inositol
Food Category | Examples | Relative Inositol Content |
---|---|---|
Fruits | Citrus fruits, cantaloupe | High |
Grains | Bran, whole grains | Moderate to High |
Legumes | Beans, lentils | Moderate |
Nuts and Seeds | Almonds, walnuts | Moderate |
Vegetables | Leafy greens | Low to Moderate |
Synthetic Forms and Supplements
Most commercially available inositol supplements contain myo-inositol, as it represents the most abundant form found naturally in the human body . These supplements are designed to augment endogenous inositol levels and potentially address deficiencies associated with various health conditions. In clinical applications, different forms of inositol are utilized, with myo-inositol demonstrating particularly strong effects in reducing BMI compared to other variants . Current research also explores combination formulations, particularly those containing both myo-inositol and D-chiro-inositol, which may offer synergistic benefits for certain conditions like PCOS.
Dosage and Administration
Dosage protocols for inositol supplementation vary considerably depending on the targeted clinical condition. Clinical trials have employed wide-ranging doses, with one study examining the effects of inositol at 18 g/day for eating disorders such as bulimia nervosa (BN) and binge eating disorder (BED) . For metabolic conditions, lower doses have shown efficacy in systematic reviews. Administration typically involves oral supplementation, although intravenous applications have been investigated in specific medical contexts. The optimal dosing regimen remains an active area of research, with considerations for condition-specific requirements still being established.
Therapeutic Applications of Inositol
Polycystic Ovary Syndrome (PCOS)
One of inositol's most extensively studied applications concerns polycystic ovary syndrome (PCOS), a condition affecting women that features high androgen levels, infertility, and glucose metabolism abnormalities . Multiple studies suggest inositol supplementation may offer considerable benefits for PCOS management . The compound appears to address several pathophysiological aspects of PCOS simultaneously, potentially improving insulin sensitivity, reducing androgen levels, and enhancing ovulatory function. Table 2 summarizes the evidence for inositol's effects in PCOS management.
Table 2: Evidence for Inositol's Effects in PCOS Management
Outcome Measure | Evidence Quality | Observed Effects |
---|---|---|
Insulin Sensitivity | Moderate | Significant improvement |
Ovulation Rate | Moderate | Increased frequency |
Androgen Levels | Limited to Moderate | Reduction in levels |
Pregnancy Rates | Limited | Potential increase |
Metabolic Parameters | Moderate | Improvement in multiple markers |
Despite promising results, researchers emphasize that the current evidence base features limitations including small sample sizes, methodological concerns, and general low quality of available studies . Consequently, additional research is warranted before definitive clinical recommendations can be established.
Psychiatric and Neurological Applications
Current Research and Evidence Base
Clinical Trials and Outcomes
Individual clinical trials have examined inositol's effects across various conditions with mixed results. One randomized controlled crossover trial investigating inositol at 18 g/day for 6 weeks in patients with bulimia nervosa and binge eating disorder (n=12) demonstrated significant improvements in CGI-S and VAS-B measures, with borderline significant effects on the Eating Disorders Inventory . Across studies examining metabolic outcomes, inositol supplementation has shown positive effects on insulin sensitivity, glycemic control, and lipid profiles, though the magnitude of these effects varies considerably between trials . This variability may reflect differences in participant characteristics, inositol formulations, dosing regimens, and study durations.
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